molecular formula C22H24FN3O4S B2722887 5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1022903-90-7

5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2722887
CAS No.: 1022903-90-7
M. Wt: 445.51
InChI Key: ZBCUBHUXIXRRKX-UHFFFAOYSA-N
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Description

The compound “5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a structural template in both natural and synthetic biologically active compounds . It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound and its analogues often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is performed at both the endocyclic amide nitrogen and the ester functionality, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central core that allows for extensive decoration activity for drug discovery purposes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are designed to be straightforward, with the aim of generating the central core while also allowing extensive decoration activity .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Effectiveness : A study by Inoue et al. (1994) discussed the synthesis of compounds with a tetracyclic structure similar to the one . These compounds exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Properties

  • In Vitro and In Vivo Anticancer Activity : Research by Wang et al. (2009) explored the anticancer potential of compounds structurally related to the compound of interest. They showed significant activity against breast cancer both in vitro and in vivo, indicating their potential as therapeutic agents for cancer treatment.

Neuropsychiatric and Neurological Disorders Treatment

  • Multifunctional Drug Candidate for Neuropsychiatric Disorders : Li et al. (2014) found that a tetracyclic compound, structurally related to the compound , showed promise as a treatment for neuropsychiatric and neurological disorders due to its multifunctional properties, including binding affinities to serotonin and dopamine receptors (Li et al., 2014).

Biological Sensing and Imaging

  • Design and Synthesis for Sensing Applications : Ohshima et al. (2010) developed compounds with quinoline derivatives for more sensitive and efficient cell-membrane permeability in biological sensing applications (Ohshima et al., 2010).

Larvicidal Activity

  • Larvicidal Activity : A study by Gorle et al. (2016) synthesized and evaluated the larvicidal activity of pyrimidine linked with morpholinophenyl derivatives, revealing significant activity against larvae, suggesting potential applications in pest control (Gorle et al., 2016).

GABA Receptor Interaction

  • Interactions with GABA Receptors : Tenbrink et al. (1994) explored compounds with imidazo[1,5-a]quinoxaline structures that interact with the GABAA/benzodiazepine receptor, showing a range of intrinsic efficacies (Tenbrink et al., 1994).

Solvent Interaction Studies

  • Solvatochromic Shift Studies : Deepa et al. (2013) conducted studies on the solvatochromic shift in compounds with quinoline structures, providing insights into their interaction with various solvents, which is crucial for applications in chemical analysis (Deepa et al., 2013).

Tubulin Polymerization Inhibition

  • Inhibition of Tubulin Polymerization : Research by Srikanth et al. (2016) on quinoline derivatives demonstrated potent antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization (Srikanth et al., 2016).

Ovarian Cancer Treatment

  • Anticancer Activity Against Ovarian Cancer : Chen et al. (2011) explored the effects of a novel synthetic makaluvamine analog on human ovarian cancer cells, showing its potential as a chemotherapeutic agent (Chen et al., 2011).

Respiratory Pathogen Treatment

  • Antibacterial Activity Against Respiratory Pathogens : Odagiri et al. (2018) designed and synthesized novel quinolines with potent antibacterial activity against respiratory pathogens, including resistant strains (Odagiri et al., 2018).

Pancreatic Cancer Treatment

  • Efficacy and Pharmacological Properties in Pancreatic Cancer : Zhang et al. (2012) investigated the anticancer efficacy and pharmacological properties of a novel synthetic iminoquinone, showing promise for the treatment of pancreatic cancer (Zhang et al., 2012).

Protozoan Parasite Treatment

  • Activity Against Protozoan Parasites : Devine et al. (2017) developed a quinoline-based compound with activity against multiple protozoan parasites, demonstrating its potential in treating neglected tropical diseases (Devine et al., 2017).

Future Directions

The future directions for this compound involve further optimization for the retrieved hit compounds . Despite several applications of this scaffold in medicinal chemistry and its special features and potentiality of derivatization, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c23-18-5-2-1-4-16(18)15-26-21-14-17(31(28,29)24-10-12-30-13-11-24)7-8-19(21)25-9-3-6-20(25)22(26)27/h1-2,4-5,7-8,14,20H,3,6,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCUBHUXIXRRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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